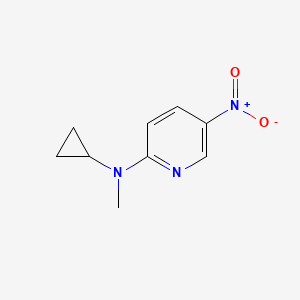

Cyclopropyl-methyl-(5-nitro-pyridin-2-yl)-amine

Cat. No. B8467434

M. Wt: 193.20 g/mol

InChI Key: OCOVJSTYYIQMGC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07714126B2

Procedure details

The intermediate, cyclopropyl-(5-nitro-pyridin-2-yl)-amine, from the above procedure, was methylated with methyl iodide. To a 2 mL microwave vial was added cyclopropyl-(5-nitro-pyridin-2-yl)-amine (146 mg, 0.812 mmol), DMF (2 mL), potassium carbonate (224 mg, 1.62 mmol), and the MeI (56 μl, 0.893 mmol). The mixture was heated by microwave for two 10 min increments at 200° C. using a Personal Chemistry, Emrys Optimizer. Then followed addition of another portion of MeI (56 μL, 0.893 mmol) microwave at 200° C. for 10 min and then conventional heating at 70° C. for 15 hr. At the end of this period a third addition of MeI (56 μL, 0.893 mmol) took place and the mixture was heated by microwave once more for 10 min at 200° C. The reaction mixture was then concentrated to dryness, suspended in ethyl acetate (100 mL) and washed with water (100 mL) two times and one time with brine. The aqueous layers were combined and extracted once with ethyl acetate (50 mL). The combined organic layer was washed once with brine (100 mL), concentrated, supported onto silica gel, and purified by flash chromatography using the Analogix system with a 12 g Silicycle silica gel column with increasing concentrations of ethyl acetate in hexanes (20 mL/min, equilibrate with 0%, 0 to 5 min: 0%; 5 to 25 min: 0 to 30%; 25-45 min: 30%). The appropriate fractions were collected and dried to afford 90 mg of cyclopropyl-methyl-(5-nitro-pyridin-2-yl)-amine, a yellow solid (yield 57%). LCMS calcd. for C9H11N3O2 (m/e) 193, observed 194 (M+H). This intermediate nitropyridyl compound was then reduced, as described in the preparation of cyclopentyl-pyridine-2,5-diamine above, to afford N2-cyclopropyl-N2-methyl pyridine-2,5-diamine. LCMS calcd. for C9H13N3 (m/e) 163, observed 164 (M+H).

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.CI.[C:16](=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:1]1([N:4]([CH3:16])[C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=2)[CH2:3][CH2:2]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)NC1=NC=C(C=C1)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Step Three

|

Name

|

|

|

Quantity

|

146 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)NC1=NC=C(C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

224 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

56 μL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Step Five

|

Name

|

|

|

Quantity

|

56 μL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Step Six

|

Name

|

|

|

Quantity

|

56 μL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

conventional heating at 70° C. for 15 hr

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated by microwave once more for 10 min at 200° C

|

|

Duration

|

10 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was then concentrated to dryness

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (100 mL) two times and one time with brine

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted once with ethyl acetate (50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layer was washed once with brine (100 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by flash chromatography

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with increasing concentrations of ethyl acetate in hexanes (20 mL/min, equilibrate with 0%, 0 to 5 min: 0%; 5 to 25 min: 0 to 30%; 25-45 min: 30%)

|

|

Duration

|

35 (± 10) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The appropriate fractions were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)N(C1=NC=C(C=C1)[N+](=O)[O-])C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 90 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |